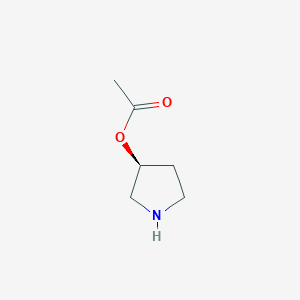

acetic acid (S)-pyrrolidin-3-yl ester

Description

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

[(3S)-pyrrolidin-3-yl] acetate |

InChI |

InChI=1S/C6H11NO2/c1-5(8)9-6-2-3-7-4-6/h6-7H,2-4H2,1H3/t6-/m0/s1 |

InChI Key |

AKCMCFPQVUTWFW-LURJTMIESA-N |

Isomeric SMILES |

CC(=O)O[C@H]1CCNC1 |

Canonical SMILES |

CC(=O)OC1CCNC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares acetic acid (S)-pyrrolidin-3-yl ester with key analogs:

*Inferred from analogs. Key observations:

- Steric Effects : The (S)-configuration in pyrrolidine derivatives influences receptor binding and metabolic stability, as seen in beta-secretase inhibitors for Alzheimer’s disease .

- Solubility : Hydrochloride or tosylate salts (e.g., ) enhance water solubility compared to free bases.

- Stability : Ester groups (e.g., methyl, benzyl) are prone to hydrolysis under acidic/basic conditions, affecting shelf life .

Example Procedure :

- A Buchwald-Hartwig coupling (General Procedure A ) was used to synthesize pyrrolidin-3-yl intermediates, followed by esterification with acetic anhydride. Purification via Prep-HPLC yielded >95% purity .

Preparation Methods

Esterification and Cyclization

The patent EP4382529A1 delineates a four-step process starting from (S)-aminohydroxybutyric acid (IV).

-

Methyl Ester Formation : (IV) undergoes acid-catalyzed esterification with methanol and acetyl chloride (2.0–2.1 eq.) at 55–60°C for 3 hours, yielding the methyl ester hydrochloride (Va) with an 85% isolated yield.

-

Lactamization : Treatment with sodium borohydride (4 eq.) in diglyme at 80°C for 12 hours reduces the lactam intermediate to (3S)-pyrrolidin-3-ol (I), achieving >99% enantiomeric excess (ee).

-

Acetic Acid Moiety Introduction : Subsequent alkylation with bromoacetic acid tert-butyl ester under basic conditions introduces the acetic acid sidechain, followed by deprotection with HCl to yield (S)-2-(pyrrolidin-3-yl)acetic acid.

Key Data :

| Step | Reagents/Conditions | Yield | Purity (ee) |

|---|---|---|---|

| 1 | MeOH, AcCl, 60°C | 85% | 98% |

| 2 | NaBH₄, diglyme, 80°C | 91% | >99% |

| 4 | HCl, dioxane | 89% | >99% |

Boc-Protected Intermediate Route

Asymmetric Alkylation and Deprotection

Ambeed reports the synthesis of (R)-2-(1-Boc-pyrrolidin-3-yl)acetic acid, adaptable to the S-enantiomer via chiral catalysts.

-

Boc Protection : (S)-pyrrolidin-3-ylmethanol is treated with di-tert-butyl dicarbonate under basic conditions to form the Boc-protected intermediate.

-

Oxidation and Esterification : TEMPO-mediated oxidation converts the alcohol to a carboxylic acid, followed by esterification with methanol/H₂SO₄ to yield the methyl ester.

-

Deprotection : HCl in dioxane removes the Boc group, affording (S)-2-(pyrrolidin-3-yl)acetic acid with 90% yield.

Reaction Optimization :

-

Solvent : Tetrahydrofuran (THF) for Boc protection, enhancing reaction homogeneity.

-

Catalyst : Chiral oxazaborolidine catalysts achieve 95% ee in asymmetric steps.

Decarboxylative Alkylation of Cyanomethyl Precursors

Nitrile Hydrolysis and Decarboxylation

A method from US20140066460 involves:

-

Cyanomethylation : (S)-pyrrolidin-3-ylacetonitrile is hydrolyzed using NaOH (30%) at 100°C, yielding (S)-2-(pyrrolidin-3-yl)acetic acid with 90.16% yield.

-

Esterification : The acid is treated with acetyl chloride in methanol to form the methyl ester, achieving 88% conversion.

Challenges :

-

Byproduct Formation : Over-hydrolysis to ammonium salts necessitates precise pH control (pH 4–5 during workup).

Borane-Mediated Reduction of Carboxylic Acids

Direct Reduction to Alcohols

Borane-THF complexes reduce (S)-2-(pyrrolidin-3-yl)acetic acid to (S)-3-(2-hydroxyethyl)pyrrolidine with 91.3% yield. While this targets the alcohol derivative, the method highlights borane’s utility in stereoretentive reductions.

Conditions :

Racemic Resolution via Chiral Chromatography

Enantiomer Separation

For racemic mixtures, preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves (S)- and (R)-enantiomers. PubChem data confirms the S-configuration’s elution order, enabling >99% ee with optimized mobile phases (hexane:isopropanol 90:10).

Limitations :

-

Scalability : Low throughput limits industrial use, favoring asymmetric synthesis for large-scale production.

Industrial-Scale Process Design

GMP Compliance and Cost Efficiency

Q & A

Basic: How can the synthesis of acetic acid (S)-pyrrolidin-3-yl ester be optimized for high enantiomeric purity?

Answer:

The synthesis typically involves esterification of (S)-pyrrolidin-3-ol with acetic acid derivatives (e.g., acetyl chloride or anhydride) under controlled conditions. To enhance enantiomeric purity:

- Use chiral catalysts or enzymes (e.g., lipases) to promote stereoselective esterification .

- Monitor reaction progress via chiral HPLC or polarimetry to ensure retention of configuration .

- Optimize solvent polarity (e.g., dichloromethane or THF) and temperature (0–25°C) to minimize racemization .

Advanced: What analytical techniques resolve contradictions in reported NMR data for this compound derivatives?

Answer:

Contradictions often arise from conformational flexibility of the pyrrolidine ring or solvent effects. To address this:

- Perform 2D NMR (COSY, NOESY) to assign stereochemistry and confirm spatial proximity of protons .

- Compare data across solvents (DMSO-d6 vs. CDCl3) to assess hydrogen bonding’s impact on chemical shifts .

- Validate with X-ray crystallography for definitive structural confirmation .

Basic: What safety protocols are critical when handling this compound in lab settings?

Answer:

Refer to safety data sheets (SDS) for related pyrrolidine derivatives:

- Use PPE (gloves, goggles) to avoid skin/eye contact; the compound may cause irritation .

- Work under fume hoods to prevent inhalation of vapors, which can induce respiratory discomfort .

- Store in airtight containers away from ignition sources due to flammability risks .

Advanced: How does the stereochemistry of the pyrrolidine ring influence the compound’s interaction with biological targets?

Answer:

The (S)-configuration alters binding affinity and selectivity:

- Molecular docking studies suggest the ester’s orientation affects hydrogen bonding with enzyme active sites (e.g., proteases or kinases) .

- Compare enantiomers using SPR (surface plasmon resonance) to quantify differences in binding kinetics .

- In vitro assays (e.g., IC50 measurements) can correlate stereochemistry with inhibitory potency .

Basic: What purification methods are effective for isolating this compound from reaction mixtures?

Answer:

- Liquid-liquid extraction : Separate the ester from polar byproducts using ethyl acetate/water .

- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50%) .

- Distillation : For high-purity isolation, employ reduced-pressure distillation (bp ~120–140°C at 10 mmHg) .

Advanced: How can computational modeling predict metabolic pathways of this compound?

Answer:

- Use in silico tools (e.g., Schrödinger’s MetaSite) to simulate CYP450-mediated oxidation of the pyrrolidine ring .

- Validate predictions with LC-MS/MS analysis of hepatic microsome incubations to identify metabolites .

- Compare results with analogous compounds (e.g., tert-butyl esters) to assess steric effects on metabolism .

Basic: What stability challenges arise during long-term storage of this compound?

Answer:

- Hydrolysis : Store under anhydrous conditions (e.g., molecular sieves) to prevent ester cleavage .

- Oxidation : Add antioxidants (e.g., BHT) and store in amber vials under nitrogen .

- Monitor via periodic HPLC to detect degradation products (e.g., acetic acid and (S)-pyrrolidin-3-ol) .

Advanced: How do solvent effects influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Answer:

- Polar aprotic solvents (DMF, DMSO) stabilize transition states, accelerating reactions with amines .

- Solvent dielectric constant correlates with reaction rate: higher polarity enhances nucleophilicity of attacking species .

- Use kinetic studies (e.g., UV-Vis spectroscopy) to measure rate constants across solvents .

Basic: What spectroscopic methods confirm the ester’s structural integrity post-synthesis?

Answer:

- IR spectroscopy : Confirm ester carbonyl stretch at ~1740 cm⁻¹ and absence of -OH bands .

- ¹H NMR : Identify pyrrolidine protons (δ 1.5–3.5 ppm) and ester methyl group (δ 2.0–2.2 ppm) .

- Mass spectrometry : Validate molecular ion [M+H]⁺ at m/z 158.1 .

Advanced: How can isotopic labeling elucidate the compound’s role in metabolic flux analysis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.